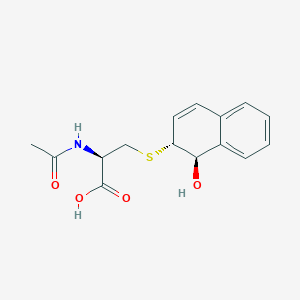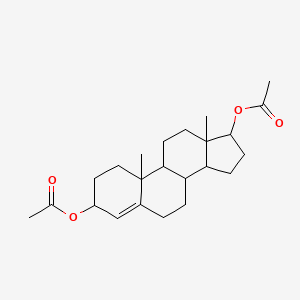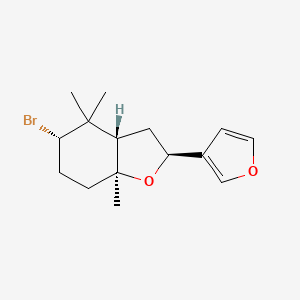
Luzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luzofuran is a natural product found in Laurencia with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The first synthesis of (+)-luzofuran, a furan-containing snyderane, was achieved through an electrophilic brominative cyclization, using a nucleophilic N-heterocycle-flanked phosphoramidite catalyst combined with N-bromosuccinimide. This synthesis marks a significant advancement in the chemical manipulation of luzofuran and its potential applications in various fields of science (Recsei, Chan, & McErlean, 2014).
Biological and Pharmacological Applications
- Benzofuran and its derivatives, which include this compound, have been identified as having a wide array of biological and pharmacological applications. They are particularly notable in the field of antimicrobial therapy, where they have been used to develop new drugs for treating skin diseases such as cancer and psoriasis. The unique structural features of benzofuran compounds like this compound make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Potential in Alzheimer's Disease Treatment
- Benzofuran-based compounds, closely related to this compound, have been explored for their potential in inhibiting cholinesterase activity and beta-amyloid aggregation, which are key factors in Alzheimer's disease. Some of these compounds have also shown neuroprotective effects, indicating the potential utility of this compound derivatives in the treatment of neurodegenerative diseases (Rizzo et al., 2008).
Propriétés
Formule moléculaire |
C15H21BrO2 |
|---|---|
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
(2S,3aS,5S,7aS)-5-bromo-2-(furan-3-yl)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C15H21BrO2/c1-14(2)12-8-11(10-5-7-17-9-10)18-15(12,3)6-4-13(14)16/h5,7,9,11-13H,4,6,8H2,1-3H3/t11-,12-,13-,15-/m0/s1 |
Clé InChI |
ZKFZTRNJQAXNQJ-ABHRYQDASA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1C[C@H](O2)C3=COC=C3)(C)C)Br |
SMILES canonique |
CC1(C(CCC2(C1CC(O2)C3=COC=C3)C)Br)C |
Synonymes |
luzofuran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B1245912.png)
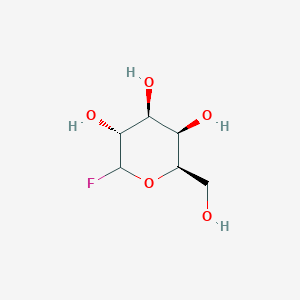
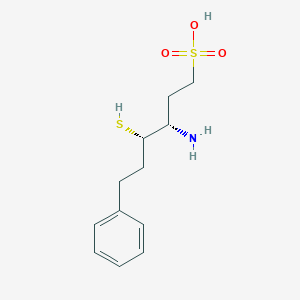
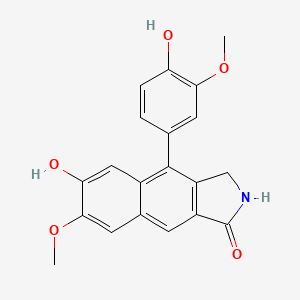
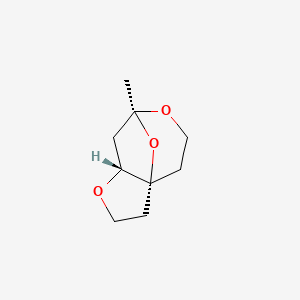
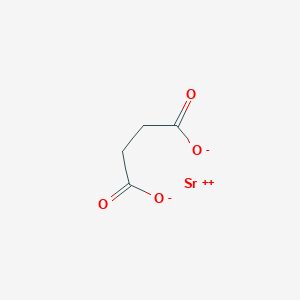
![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
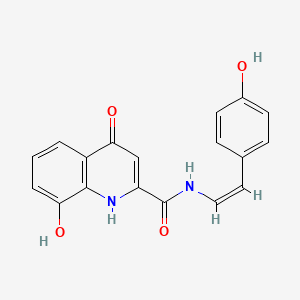
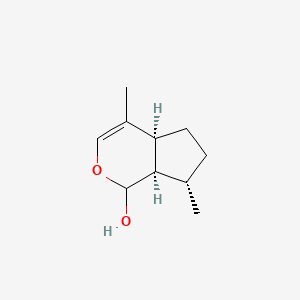
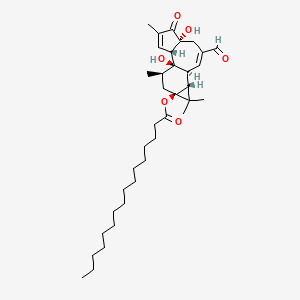
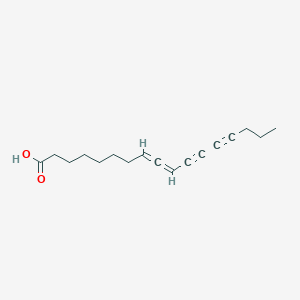
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)
